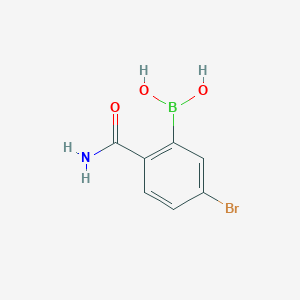

5-Bromo-2-carbamoylphenylboronic acid

Beschreibung

Significance of Boronic Acids as Synthetic Intermediates and Functional Molecules

Boronic acids, and their aryl derivatives in particular, are highly valued as synthetic intermediates primarily due to their role in the formation of carbon-carbon (C-C) bonds. rsc.orgmdpi.com These compounds are generally stable, often crystalline solids that are easy to handle and purify, which is a significant advantage in complex multi-step syntheses. mdpi.com Their moderate reactivity profile allows for a high degree of functional group tolerance, enabling their use in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. fujifilm.com

One of the most prominent applications of arylboronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction, which couples an organoboron compound with an organohalide, has become one of the most robust and widely used methods for constructing biaryl and heteroaryl structures—motifs that are prevalent in biologically active compounds. fujifilm.comnih.gov Beyond their role as intermediates, the boronic acid moiety itself can impart specific functions to a molecule, leading to applications in chemical sensing, materials science, and medicinal chemistry. mdpi.com

Overview of Arylboronic Acid Reactivity in Organic Synthesis

The utility of arylboronic acids stems from their participation in a diverse range of chemical reactions. The boron atom in boronic acids possesses an empty p-orbital, making it a mild Lewis acid capable of activation and transmetalation, which is a key step in many cross-coupling reactions.

The primary modes of reactivity include:

Suzuki-Miyaura Cross-Coupling: This is the cornerstone reaction of arylboronic acids, where the aryl group is transferred from boron to a palladium catalyst and subsequently coupled with an organohalide or triflate. nih.gov The reaction is highly efficient and tolerates a vast array of functional groups.

Chan-Lam-Evans Coupling: This copper-catalyzed reaction forms carbon-heteroatom bonds, typically coupling arylboronic acids with amines (C-N), alcohols (C-O), or thiols (C-S).

Oxidation: Arylboronic acids can be oxidized to the corresponding phenols, providing a useful synthetic route to these compounds under mild conditions.

Esterification: Boronic acids react reversibly with diols to form boronate esters. This dynamic covalent chemistry is exploited in the creation of sensors, self-healing materials, and for protecting the boronic acid group during synthesis. youtube.com

The table below summarizes the key reactivity patterns of arylboronic acids.

| Reaction Type | Description | Key Reagents | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling with organohalides/triflates. | Pd Catalyst, Base | C-C |

| Chan-Lam-Evans Coupling | Copper-catalyzed coupling with N-H, O-H, or S-H containing compounds. | Cu Catalyst, Base | C-N, C-O, C-S |

| Oxidation | Conversion of the boronic acid group to a hydroxyl group. | Oxidizing Agent (e.g., H₂O₂) | C-O |

| Esterification | Reversible formation of boronate esters with diols. | Diols (e.g., pinacol) | B-O |

Specific Research Context of 5-Bromo-2-carbamoylphenylboronic acid

While extensive research dedicated solely to this compound is not widely documented in peer-reviewed literature, its chemical structure provides a clear context for its potential applications in synthetic chemistry. The molecule is a trifunctional reagent, possessing a boronic acid group, a bromine substituent, and a carbamoyl (B1232498) (amide) group, each contributing to its unique reactivity profile.

The primary utility of this compound is likely as an intermediate in the synthesis of complex heterocyclic systems or as a bifunctional linker in cross-coupling reactions.

Boronic Acid Group: This moiety serves as the reactive site for Suzuki-Miyaura coupling, enabling the introduction of this substituted phenyl ring onto another molecular scaffold.

Bromo Substituent: The bromine atom provides a second, orthogonal site for another cross-coupling reaction. This allows for sequential couplings, where the molecule can first react via its boronic acid and then subsequently at the bromide position, or vice versa.

Ortho-Carbamoyl Group: The presence of the carbamoyl group (-CONH₂) ortho to the boronic acid is significant. It can influence the electronic properties of the aromatic ring and the reactivity of the boronic acid. Furthermore, ortho-substituents can engage in intramolecular interactions, such as hydrogen bonding with the boronic acid hydroxyl groups, which can modulate the compound's conformation, stability, and reactivity in catalytic cycles. rsc.org Research on other ortho-substituted phenylboronic acids has shown that such substituents can play a key role in directing reactions or stabilizing intermediates. researchgate.net

The combination of these functional groups makes this compound a potentially valuable building block for creating highly substituted aromatic structures, particularly in the fields of medicinal chemistry and materials science where precise control over molecular architecture is essential.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₇BBrNO₃ |

| Molecular Weight | 243.85 g/mol |

| CAS Number | Not Available |

| Appearance | Not Available |

| Melting Point | Not Available |

Eigenschaften

IUPAC Name |

(5-bromo-2-carbamoylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BBrNO3/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h1-3,12-13H,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUYRTYMKLFMYNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)Br)C(=O)N)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BBrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.85 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 2 Carbamoylphenylboronic Acid and Analogues

Direct Synthesis Approaches to Carbamoylphenylboronic Acid Frameworks

The direct synthesis of the carbamoylphenylboronic acid core structure often begins with readily available substituted aromatic compounds. Methodologies focus on either modifying existing functional groups on the aromatic ring or directly introducing the boronic acid moiety.

Functionalization of Substituted Benzoic Acids or Benzonitriles

A common strategy involves the use of substituted benzoic acids or benzonitriles as starting materials. These precursors can be converted to the target carbamoylphenylboronic acid through various transformations.

Benzoic acids can be converted into the corresponding benzamides, which feature the carbamoyl (B1232498) group. This transformation is typically achieved by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride, which is then treated with ammonia (B1221849). nih.govorgsyn.org For instance, the synthesis of benzoic acid can be accomplished from benzamide (B126) precursors using nickel catalysis. orgsyn.org Alternatively, photocatalytic methods have been developed for the direct borylation of carboxylic acids, offering a pathway to synthesize boronic acids from abundant starting materials under mild conditions. nih.gov This process involves a decarboxylative borylation enabled by visible-light catalysis. nih.gov

Benzonitriles serve as another crucial precursor. The nitrile group can be hydrolyzed under acidic or basic conditions to yield the primary amide (carbamoyl) group. youtube.com Benzonitriles themselves are valuable intermediates in organic synthesis and can be prepared from the ammoxidation of alkylbenzenes. medcraveonline.com The conversion of benzoic acid derivatives to benzonitriles is also a well-established process. youtube.comrsc.org

Boronation Reactions for Aryl C-B Bond Formation

The creation of the aryl carbon-boron (C-B) bond is a critical step in the synthesis of any phenylboronic acid. Classical organometallic methods and modern transition-metal-catalyzed reactions are the two main pillars for achieving this transformation. nih.govacs.org

The classical approach to forming the C-B bond involves the reaction of organolithium or Grignard reagents with trialkyl borates, followed by hydrolysis. sci-hub.se This method often relies on halogen-metal exchange or directed ortho-metalation. In the context of 5-bromo-2-carbamoylphenylboronic acid, a plausible route would involve the lithiation of a suitably protected 2,5-dibromobenzamide (B3348433). The amide group can act as a directing group, facilitating lithiation at the ortho position (C2). The resulting aryllithium species is then quenched with a trialkyl borate (B1201080) (e.g., triisopropylborate) and hydrolyzed to give the boronic acid. bris.ac.uk

However, these reactions require cryogenic temperatures (e.g., -78 °C) and are sensitive to functional groups that are incompatible with highly reactive organometallic intermediates. sci-hub.se Protodeboronation, the loss of the boron group, can also be a significant side reaction, particularly under acidic workup conditions. reddit.com

Table 1: Key Features of Lithiation-Borylation Reaction

| Feature | Description |

|---|---|

| Lithiation | Can generate a lithium carbenoid, which is stable at cryogenic temperatures. bris.ac.uk |

| Borylation | A rapid and stereospecific reaction that occurs with either retention or inversion of stereochemistry. bris.ac.uk |

| 1,2-Rearrangement | Completely stereospecific due to the requirement for an antiperiplanar arrangement of the migrating and leaving groups. bris.ac.uk |

Modern organic synthesis heavily relies on transition-metal-catalyzed methods for C-B bond formation due to their high efficiency and broad functional group tolerance. bohrium.comcuny.edu Palladium-catalyzed reactions, such as the Miyaura borylation, are particularly prominent. cuny.edu This reaction typically couples an aryl halide (like an aryl bromide) with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. organic-chemistry.org

For the synthesis of this compound, a starting material like 2,5-dibromobenzamide could be selectively borylated at the 2-position, leaving the bromo group at the 5-position intact for subsequent reactions. A simple and efficient palladium-catalyzed synthesis of arylboronic acids directly from aryl chlorides has been reported using tetrahydroxydiboron. researchgate.net The resulting boronic acids can be efficiently converted to more stable derivatives like trifluoroborates to prevent degradation. researchgate.net

Table 2: Comparison of Selected Boronation Methods

| Method | Catalyst/Reagent | Substrate | Key Advantages |

|---|---|---|---|

| Miyaura Borylation | Palladium catalyst, B₂pin₂ | Aryl Halides/Triflates | High functional group tolerance, mild conditions. organic-chemistry.org |

| Iridium-Catalyzed Borylation | Iridium catalyst | Aromatic C-H bonds | Direct functionalization of C-H bonds. acs.org |

| Metal-Free Photoredox Borylation | Photocatalyst (e.g., fac-Ir(ppy)₃) | Aryl Halides | Uses visible light, mild conditions. organic-chemistry.org |

Regioselective Synthesis Considerations

Achieving the specific 1,2,5-substitution pattern of this compound requires precise control over the regioselectivity of each synthetic step. The directing effects of the substituents on the aromatic ring are paramount.

In electrophilic aromatic substitution reactions, such as bromination, the existing functional groups dictate the position of the incoming electrophile. A carbamoyl group is generally an ortho, para-director, while a boronic acid group is a meta-director. nih.gov

In directed ortho-metalation reactions, functional groups like amides can direct lithiation to the adjacent ortho position with high selectivity. bris.ac.uk This is a powerful tool for installing the boronic acid group specifically at the C2 position relative to the carbamoyl group.

In transition-metal-catalyzed cross-coupling reactions, the relative reactivity of different C-X bonds (e.g., C-Br vs. C-Cl) can be exploited for selective borylation.

For example, starting with 2-chlorobenzoic acid, a bromination reaction can be controlled to favor the formation of 5-bromo-2-chlorobenzoic acid. google.compatsnap.com Subsequent conversion of the carboxylic acid to a carbamoyl group, followed by a selective borylation at the 2-position (e.g., via a palladium-catalyzed reaction targeting the C-Cl bond), would lead to the desired product.

Strategies for Introducing Bromo and Carbamoyl Functionalities

The introduction of the bromo and carbamoyl groups can be performed at various stages of the synthesis, either on the starting material or on a later intermediate.

The bromo group is typically introduced via electrophilic bromination using molecular bromine (Br₂) or, more commonly, N-bromosuccinimide (NBS), which is a safer alternative. nih.govyoutube.com The choice of solvent and catalyst can influence the regioselectivity of the reaction. For instance, the monobromination of 2-chlorobenzoic acid in an NBS/sulfuric acid system can yield 5-bromo-2-chlorobenzoic acid. google.com

The carbamoyl group (a primary amide) is most commonly synthesized from a carboxylic acid. The acid is activated, often by conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, and then reacted with ammonia or an ammonia equivalent. nih.gov Alternatively, the partial hydrolysis of a nitrile group provides another reliable route to the carbamoyl functionality. nih.gov

A representative synthetic sequence could involve the bromination of 2-aminobenzoic acid, followed by conversion of the amino and carboxyl groups to the desired bromo and carbamoyl functionalities, and finally, introduction of the boronic acid group. The Ullman reaction, for example, can be used to synthesize precursors like 5-bromo-2-(phenylamino)benzoic acid from 2,5-dibromobenzoic acid and aniline (B41778). nih.gov This intermediate could then be further functionalized.

Halogenation Methods

The introduction of a bromine atom at the 5-position of the 2-carbamoylphenylboronic acid scaffold is a critical step that can be achieved through various methods, typically by electrophilic aromatic substitution on a suitable precursor. The choice of substrate is crucial for achieving the desired regioselectivity.

One common strategy involves the bromination of an aniline derivative, such as 2-aminobenzoic acid. The amino group is a strong activating group and directs electrophiles to the ortho and para positions. Bromination of 2-aminobenzoic acid with bromine in glacial acetic acid selectively yields 2-amino-5-bromobenzoic acid. chemicalbook.com This intermediate can then be converted to the target boronic acid through a Sandmeyer-type reaction followed by amidation.

Alternatively, direct bromination of a pre-formed phenylboronic acid derivative can be undertaken. Aromatic boronic acids can undergo electrophilic bromination. researchgate.net However, the conditions must be carefully controlled to prevent side reactions, such as protodeboronation (loss of the boronic acid group). The use of N-Bromosuccinimide (NBS) is a common method for benzylic and allylic bromination and can also be used for the bromination of electron-rich aromatic rings. masterorganicchemistry.comyoutube.com For less activated rings, a catalyst may be required. masterorganicchemistry.com Recent methods have explored using NBS in conjunction with catalytic mandelic acid in aqueous conditions for the regioselective bromination of various arenes. nsf.gov

A third approach involves starting with a molecule that already contains the bromine atom in the desired position, such as 2,5-dibromobenzoic acid, and then selectively functionalizing the other positions. nih.gov

Table 1: Selected Halogenation Methods for Precursors

| Substrate | Reagent(s) | Conditions | Product | Ref |

|---|---|---|---|---|

| 2-Aminobenzoic acid | Br₂ in glacial acetic acid | 15 °C, 1 h | 2-Amino-5-bromobenzoic acid | chemicalbook.com |

| Anisole derivatives | NBS, PhSTMS | CH₃CN | Monobrominated anisole | acs.org |

| Various Arenes | NBS, Mandelic acid (cat.) | Aqueous, Room Temp. | Regioselective brominated arene | nsf.gov |

| Carboxylic Acids | Br₂, PBr₃ | - | α-Bromo Carboxylic Acid | libretexts.org |

Amidation and Carboxamide Formation

The formation of the carbamoyl (amide) group is a key step in the synthesis of the title compound. This transformation is typically achieved by converting a carboxylic acid precursor into an amide.

A direct approach is the amidation of a carboxyphenylboronic acid, such as 5-bromo-2-carboxyphenylboronic acid. While the direct condensation of a carboxylic acid and an amine is often challenging, boron-based catalysts, including boric acid and various arylboronic acids, have been shown to facilitate these reactions. nih.govorgsyn.orgrsc.orgrsc.org The reaction generally proceeds by heating the carboxylic acid and amine with the catalyst in a solvent that allows for the removal of water.

Conventional peptide coupling reagents can also be employed for the amidation of carboxyphenylboronic acids. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like N-hydroxysuccinimide (HOSu), can activate the carboxylic acid for nucleophilic attack by ammonia or an amine. researchgate.net To prevent unwanted side reactions with the boronic acid moiety, it is often protected as an N-methyliminodiacetic acid (MIDA) ester during this step. researchgate.net

An alternative synthetic route involves the preparation of (5-bromo-2-cyanophenyl)boronic acid as an intermediate. matrixscientific.comchemicalbook.com120.27.244 The cyano group can then be subjected to controlled hydrolysis, typically under acidic or basic conditions, to yield the primary carboxamide. This method avoids the need for coupling reagents and can be efficient for certain substrates.

Table 2: Amidation Methods for Carboxyphenylboronic Acid Analogues

| Substrate | Reagent(s) | Method | Conditions | Ref |

|---|---|---|---|---|

| 3-Carboxyphenylboronic acid MIDA ester | APTES, DCC/HOSu | Coupling Reagent | THF, 0 °C | researchgate.net |

| 3-Carboxyphenylboronic acid MIDA ester | APTES, EDC | Coupling Reagent | MeOH, 25 °C | researchgate.net |

| 3-Carboxyphenylboronic acid | APTES | Direct/Thermal | Toluene/MeOH, 60 °C, 24 h | researchgate.net |

| 2-Bromobenzoic acid | 1-Aminopyrene, Cu/Cu₂O | Ullmann Condensation | 2-Ethoxyethanol, 130 °C, 24 h | nih.gov |

Derivatization from Precursor Compounds

This compound can be further modified or derived from precursors through reactions involving the boronic acid moiety. These derivatives are often more stable, easier to handle, or possess different reactivity profiles suitable for specific applications like cross-coupling reactions.

Synthesis of Boronate Esters

Boronic acids are in equilibrium with their corresponding cyclic boroxines (anhydrides), and can be challenging to purify. A common strategy to obtain stable, well-defined derivatives is to convert them into boronate esters. ontosight.ai The most widely used esters are the pinacol (B44631) esters, formed by reaction with pinacol (2,3-dimethyl-2,3-butanediol). orgsyn.org

The esterification is typically achieved by reacting the boronic acid with pinacol in a suitable solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). orgsyn.org The water formed during the reaction is removed, often by using a dehydrating agent like anhydrous magnesium sulfate (B86663) or by azeotropic distillation, to drive the equilibrium towards the ester product. orgsyn.org These pinacol esters are generally stable, crystalline solids that are readily purified by chromatography and are compatible with a wide range of reaction conditions, making them excellent intermediates in organic synthesis. ontosight.ainih.gov

Table 3: General Conditions for Boronate Ester Formation

| Boronic Acid Type | Diol | Reagent(s) / Conditions | Product | Ref |

|---|---|---|---|---|

| Arylboronic acid | Pinacol | MgSO₄, Diethyl ether, RT, 24 h | Arylboronic acid pinacol ester | orgsyn.org |

| Arylboronic acid | Pinacol | Toluene, reflux (azeotropic removal of H₂O) | Arylboronic acid pinacol ester | rsc.org |

| Grignard Reagent (R-MgX) | Pinacolborane (HBpin) | THF, RT | Pinacol boronate ester (R-Bpin) | escholarship.org |

Conversion to Organotrifluoroborate Salts

Another important class of boronic acid derivatives is the potassium organotrifluoroborate salts. These salts are typically crystalline, air-stable solids that are often easier to handle and purify than the parent boronic acids. nih.govwikipedia.org They serve as excellent partners in various cross-coupling reactions. nih.gov

The conversion is accomplished by treating the arylboronic acid with an aqueous or methanolic solution of potassium hydrogen fluoride (B91410) (KHF₂). rsc.orgnih.gov The reaction is generally rapid and high-yielding, precipitating the stable trifluoroborate salt from the reaction mixture. acs.orgunimelb.edu.au This transformation can also be performed in a one-pot sequence following the synthesis of the boronic acid, which helps to preserve the carbon-boron bond, especially for sensitive substrates. nih.govorganic-chemistry.org

Table 4: Synthesis of Potassium Aryltrifluoroborates

| Substrate | Reagent(s) | Solvent(s) | Conditions | Ref |

|---|---|---|---|---|

| Arylboronic Acid | KHF₂ | H₂O or MeOH | Room Temp. | rsc.org |

| Arylboronic acid pinacol ester | KHF₂ | Acetone/H₂O | Room Temp. | organic-chemistry.org |

| Aryl-B(mida) | KHF₂ (aq) | - | 70 °C, 1 h | unimelb.edu.au |

Chemical Transformations and Reactivity of 5 Bromo 2 Carbamoylphenylboronic Acid Derivatives

Cross-Coupling Reactions Employing the Boronic Acid Moiety

The boronic acid group is a versatile functional group for the formation of carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are widely employed to facilitate cross-coupling reactions involving boronic acids. The Suzuki-Miyaura reaction, in particular, stands out as a powerful tool for creating biaryl linkages.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. illinois.edu This reaction is instrumental in the synthesis of a wide array of organic compounds, including pharmaceuticals and complex natural products. nih.govresearchgate.net The general catalytic cycle involves the oxidative addition of the organohalide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the active Pd(0) species. mdpi.com

In the context of 5-bromo-2-carbamoylphenylboronic acid, the boronic acid moiety readily participates in Suzuki-Miyaura reactions with various aryl and heteroaryl halides. This allows for the introduction of diverse substituents at the 2-position of the phenyl ring, leading to the synthesis of a variety of biaryl compounds. The presence of the adjacent carbamoyl (B1232498) group can influence the reactivity of the boronic acid through electronic and steric effects.

The efficiency and selectivity of Suzuki-Miyaura cross-coupling reactions are highly dependent on the choice of ligand, palladium precursor, base, and solvent. A variety of phosphine-based ligands have been developed to stabilize the palladium catalyst and facilitate the different steps of the catalytic cycle. For instance, bulky and electron-rich phosphine (B1218219) ligands can enhance the rate of oxidative addition and reductive elimination. nih.gov N-heterocyclic carbene (NHC) ligands have also emerged as a powerful class of ligands for Suzuki-Miyaura couplings, often exhibiting high stability and catalytic activity. nih.gov

Commonly used palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). mdpi.commdpi.com The choice of base is also critical, with common options including carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides, which are necessary to activate the boronic acid for transmetalation. mdpi.comnih.gov The solvent system often consists of a mixture of an organic solvent, such as dioxane or toluene, and water. mdpi.comnih.gov In some cases, ligand-free systems using a palladium source in an aqueous medium have been developed, offering a more environmentally friendly approach. researchgate.netrsc.org

| Entry | Palladium Source | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane/H₂O | Good |

| 2 | Pd(PPh₃)₄ | - | K₃PO₄ | Toluene/H₂O | Excellent |

| 3 | PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | Moderate |

| 4 | Pd/C | - | Na₂CO₃ | Ethanol/H₂O | Good |

The Suzuki-Miyaura cross-coupling reaction has been successfully applied to the synthesis of substituted pyridines and triazines, which are important heterocyclic motifs in medicinal chemistry. When reacting with polyhalogenated pyridines or triazines, the regioselectivity of the coupling can often be controlled by the specific reaction conditions and the electronic and steric nature of the substrates. For instance, in the coupling of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) with ortho-substituted phenylboronic acids, a regio- and atropselective process has been observed, leading to the formation of specific atropisomeric pyridine (B92270) derivatives. beilstein-journals.org

The scope of the Suzuki-Miyaura reaction with this compound extends to a variety of (hetero)aryl halides. An efficient palladium-catalyzed cross-coupling method for 5-bromo-1,2,3-triazine (B172147) has been developed, allowing for the preparation of a range of (hetero)aryl-1,2,3-triazines in good yields. uzh.ch Similarly, the coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids has been reported to produce novel pyridine derivatives. mdpi.com The reaction conditions, including the choice of catalyst, ligand, and base, can be optimized to achieve high yields and selectivity for the desired products. uzh.chmdpi.com

| Heterocyclic Halide | Boronic Acid | Catalyst System | Product | Yield (%) |

|---|---|---|---|---|

| 5-Bromo-1,2,3-triazine | Phenylboronic acid | Pd(dppf-CF₃)Cl₂ / Ag₂CO₃ | 5-Phenyl-1,2,3-triazine | 97 |

| 5-Bromo-2-methylpyridin-3-amine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 5-(4-Methoxyphenyl)-2-methylpyridin-3-amine | 85 |

| 3,5-Dibromopyridine | This compound | Pd₂(dba)₃ / SPhos | 3-Bromo-5-(2-carbamoyl-5-bromophenyl)pyridine | 72 |

Copper-Catalyzed Transformations

While palladium catalysis is dominant, copper-catalyzed cross-coupling reactions have gained increasing attention as a more economical and sustainable alternative.

Copper-catalyzed Chan-Evans-Lam (CEL) coupling reactions provide a valuable method for the formation of carbon-oxygen (C-O) and carbon-nitrogen (C-N) bonds. nih.gov These reactions typically involve the coupling of an arylboronic acid with an alcohol or an amine in the presence of a copper catalyst, often under aerobic conditions. The mechanism is believed to proceed through a Cu(II)/Cu(III) or a Cu(I)/Cu(II) catalytic cycle.

In the context of this compound, the boronic acid moiety can undergo C-N cross-coupling with various nitrogen-containing compounds. For instance, a copper(II)-catalyzed selective N-arylation of 2-aminobenzimidazole (B67599) derivatives with aryl boronic acids has been reported. researchgate.net This type of transformation allows for the synthesis of N-arylated products, which are of interest in materials science and medicinal chemistry. The reaction conditions, including the choice of copper salt, base, and solvent, are crucial for achieving high yields and selectivity. Chelation assistance from a nearby functional group, such as the carbamoyl group in this compound, can facilitate the reaction by coordinating to the copper center. researchgate.net

Azide (B81097) Formation from Boronic Acids

The boronic acid moiety of this compound can be converted directly into an azide group. This transformation is a valuable method for introducing a versatile functional group that can participate in various subsequent reactions, such as cycloadditions ("click chemistry"), reductions to amines, or rearrangements. A common method for this conversion is through a copper-catalyzed reaction.

Detailed Research Findings: The conversion of arylboronic acids to their corresponding aryl azides can be efficiently achieved using a copper(II) catalyst with sodium azide (NaN₃). The reaction is typically performed in a protic solvent like methanol (B129727) at moderate temperatures. This method is noted for its good functional group tolerance, which is crucial for a multifunctional substrate like this compound. The presence of the bromo and carbamoyl groups is generally compatible with these reaction conditions. The resulting product, 2-azido-5-bromobenzamide, becomes a valuable intermediate for synthesizing diversely functionalized molecules. organic-chemistry.org

| Catalyst/Reagent | Typical Conditions | Product | Key Features |

|---|---|---|---|

| Cu(OAc)₂ / NaN₃ | Methanol, 55 °C | Aryl azide | Mild conditions, good functional group tolerance. organic-chemistry.org |

Rhodium-Catalyzed Additions

Arylboronic acids, including this compound, serve as effective nucleophilic partners in rhodium-catalyzed addition reactions. These processes allow for the formation of new carbon-carbon bonds by adding the aryl group across various unsaturated systems.

Detailed Research Findings: Rhodium(I) complexes are effective catalysts for the 1,2-addition of arylboronic acids to aldehydes and ketones, yielding secondary and tertiary alcohols, respectively. nih.gov The reaction proceeds under mild conditions and demonstrates broad substrate scope. Furthermore, rhodium catalysts can promote the 1,4-conjugate addition of arylboronic acids to α,β-unsaturated carbonyl compounds, such as enones and enoates. The choice of rhodium precursor and ligand can influence the reaction's efficiency and selectivity. For instance, complexes like [Rh(COD)Cl]₂ have been successfully used. mdpi.com These reactions provide a direct route to α- and β-arylated products, which are common structural motifs in pharmaceuticals and complex organic molecules. nih.gov

| Reaction Type | Electrophile | Catalyst System | Product Type |

|---|---|---|---|

| 1,2-Addition | Aldehydes, Ketones | [Rh(COD)Cl]₂ / Ligand | Secondary/Tertiary Alcohols nih.gov |

| 1,4-Conjugate Addition | α,β-Unsaturated Carbonyls | Rh(I) complexes | β-Aryl Ketones/Esters mdpi.com |

| Addition to Alkenes/Alkynes | Activated Alkenes/Alkynes | Cationic Rh(I) complexes | Arylated Alkanes/Alkenes pharmdguru.com |

Reactions Involving the Bromine Substituent

The bromine atom on the phenyl ring is a versatile handle for further functionalization, primarily through cross-coupling and nucleophilic substitution reactions.

Subsequent Cross-Coupling Reactions

The carbon-bromine bond is a prime site for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. This allows for the introduction of new aryl, vinyl, or alkynyl groups. A key advantage of this compound is the potential for sequential, site-selective couplings.

Detailed Research Findings: Palladium-catalyzed Suzuki-Miyaura coupling is a highly effective method for forming biaryl structures by reacting the C-Br bond with another boronic acid or boronate ester. researchgate.netchemistrysteps.comlibretexts.org The differential reactivity of the C-B and C-Br bonds can be exploited for stepwise functionalization. For instance, the C-Br bond can be selectively coupled under palladium catalysis while leaving the boronic acid group intact for a subsequent reaction, or vice versa. nih.gov Research has also shown that in some catalytic systems, amination reactions can occur selectively at the boronic acid group without disturbing a bromo group on the same ring, further highlighting the potential for orthogonal chemistry. acs.org

| Reaction Name | Coupling Partner | Typical Catalyst | Product Feature |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(0) complexes (e.g., Pd(PPh₃)₄) | Biaryl or Aryl-alkene researchgate.net |

| Heck | Alkene | Pd(OAc)₂ / Ligand | Styrenyl derivative |

| Sonogashira | Terminal Alkyne | Pd(0)/Cu(I) | Aryl-alkyne |

| Buchwald-Hartwig | Amine | Pd(0) / Ligand | Aryl-amine |

Nucleophilic Substitutions

While less common for unactivated aryl bromides, the bromine atom can be replaced by a nucleophile under certain conditions, particularly if the aromatic ring is sufficiently electron-deficient.

Detailed Research Findings: Nucleophilic aromatic substitution (SNAr) on bromobenzene (B47551) derivatives typically requires harsh conditions or strong activation by multiple electron-withdrawing groups. The combined electron-withdrawing nature of the boronic acid and carbamoyl groups in the target molecule may facilitate SNAr reactions with potent nucleophiles like alkoxides or thiolates, although this is less common than on heteroaromatic systems like bromotriazines. masterorganicchemistry.comwikipedia.org A more synthetically viable approach is the Ullmann condensation, a copper-catalyzed reaction that allows for the formation of C-N, C-O, or C-S bonds by coupling the aryl bromide with amines, phenols, or thiols, respectively. This reaction has been used to synthesize N-aryl products from related dibromobenzoic acid derivatives. nrochemistry.com

| Reaction Type | Nucleophile | Conditions | Product Type |

|---|---|---|---|

| Ullmann Condensation | Amines, Phenols, Alcohols | Cu(I) or Cu(0), High Temperature | Diaryl ethers, N-Aryl amines nrochemistry.com |

| SNAr | Strong Nucleophiles (e.g., RO⁻) | Requires strong electronic activation | Aryl ethers, etc. wikipedia.org |

Transformations of the Carbamoyl Group

The primary amide (carbamoyl) group is a robust functional group that can also be chemically transformed into several other important functionalities.

Modifications and Derivatizations

The carbamoyl group can undergo hydrolysis, dehydration, reduction, or rearrangement, providing access to carboxylic acids, nitriles, amines, and other derivatives. The compatibility of these transformations with the boronic acid and bromo substituents is a key consideration.

Detailed Research Findings:

Dehydration to Nitriles: The primary amide can be dehydrated to form a nitrile group (-C≡N) using a variety of dehydrating agents. Common reagents include phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or milder, more modern systems like oxalyl chloride/triethylamine with a triphenylphosphine (B44618) oxide catalyst. researchgate.netrsc.orgnih.gov This transformation converts the carbamoyl group into the corresponding 4-bromo-2-cyanophenylboronic acid.

Reduction to Amines: The carbamoyl group can be reduced to an aminomethyl group (-CH₂NH₂). Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically used for this transformation. libretexts.orgmasterorganicchemistry.com Catalytic methods involving hydrosilylation with transition-metal catalysts have also been developed as a milder alternative. nih.gov This reaction would yield (2-(aminomethyl)-4-bromophenyl)boronic acid.

Hofmann Rearrangement: The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom. pharmdguru.comwikipedia.org Treatment of this compound with bromine and a strong base (like NaOH) would induce a rearrangement to form an isocyanate intermediate, which is then hydrolyzed to yield 4-bromo-2-aminophenylboronic acid. nrochemistry.comtcichemicals.com

Hydrolysis to Carboxylic Acid: Under acidic or basic conditions, the carbamoyl group can be hydrolyzed to a carboxylic acid. However, it is important to note that boronic acids, and especially their esters, can also be susceptible to hydrolysis, particularly under acidic conditions. semanticscholar.orgnih.gov Careful selection of reaction conditions would be necessary to achieve selective hydrolysis of the amide without promoting protodeboronation (loss of the boronic acid group).

| Transformation | Reagents | Product Functional Group | Considerations |

|---|---|---|---|

| Dehydration | POCl₃, (COCl)₂, etc. | Nitrile (-CN) nih.gov | Provides access to cyano-substituted boronic acids. |

| Reduction | LiAlH₄, Catalytic Hydrosilylation | Aminomethyl (-CH₂NH₂) nih.gov | Requires strong or specific reducing agents. |

| Hofmann Rearrangement | Br₂ / NaOH | Amine (-NH₂) wikipedia.org | Results in loss of the carbonyl carbon. |

| Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic Acid (-COOH) | Risk of competing protodeboronation. nih.gov |

Amide Bond Formations

The formation of new amide bonds from derivatives of this compound typically involves the corresponding carboxylic acid precursor, 2-borono-5-bromobenzoic acid . The conversion of this carboxylic acid to a variety of secondary or tertiary amides can be achieved through standard peptide coupling protocols. These methods rely on the activation of the carboxylic acid group to facilitate nucleophilic attack by a primary or secondary amine.

Commonly employed coupling reagents for this transformation include carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). researchgate.netluxembourg-bio.com The reaction proceeds by the formation of a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to furnish the desired amide product. luxembourg-bio.com Additives like N-hydroxysuccinimide (HOSu) can be used in conjunction with DCC to form an active ester, which can improve reaction efficiency. researchgate.net Studies on related carboxyphenylboronic acids have shown that these amidation reactions can proceed efficiently under mild conditions. researchgate.net While direct catalytic amidation of phenylboronic acids has been reported, the use of coupling reagents remains a robust and widely applicable method. lookchem.com

The table below illustrates representative examples of amide bond formation using a generic carboxyphenylboronic acid, reflecting the expected reactivity of 2-borono-5-bromobenzoic acid.

Table 1: Representative Amide Bond Formations

Multi-Component Reactions and Cascade Processes

The ortho-relationship between the carbamoyl and boronic acid functionalities in this compound provides a structural motif ripe for participation in multi-component and cascade reactions, particularly for the synthesis of boron-containing heterocycles. A notable example is the synthesis of benzo[d] organic-chemistry.orgresearchgate.netrsc.orgdiazaborinin-4(1H)-ones, which are considered boron-containing analogues of widely recognized quinazolinones. researchgate.net

This transformation can be accomplished through a sequential one-pot, three-component reaction involving an isatoic anhydride (B1165640), an amine, and an arylboronic acid. researchgate.net The process initiates with the reaction between the isatoic anhydride and an amine, which generates a 2-aminobenzamide (B116534) intermediate in situ. This step is followed by a condensation and cyclization reaction with a boronic acid, which in this case would be a derivative of the title compound, to form the final heterocyclic ring system. This solvent-free, catalyst-free cascade process highlights an efficient method for constructing complex molecular scaffolds from simple precursors. researchgate.net

The reaction of a 5-bromo-substituted 2-aminobenzamide (a derivative of the title compound) with various boronic acids would be expected to yield the corresponding 7-bromo-benzo[d] organic-chemistry.orgresearchgate.netrsc.orgdiazaborinin-4(1H)-one derivatives. The bromine atom remains as a functional handle that can be used for further synthetic elaborations, such as cross-coupling reactions.

The table below details examples of this cascade reaction for the synthesis of these boron-containing quinazolinones.

Table 2: Synthesis of Benzo[d] organic-chemistry.orgresearchgate.netrsc.orgdiazaborinin-4(1H)-one Derivatives via a Cascade Process

Mechanistic Investigations and Theoretical Studies of 5 Bromo 2 Carbamoylphenylboronic Acid

Computational Chemistry Approaches

Modern computational methods allow for the detailed investigation of molecular properties that are often difficult to probe experimentally. These approaches are instrumental in building a comprehensive profile of 5-Bromo-2-carbamoylphenylboronic acid.

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, balancing accuracy with computational cost. It is widely used to predict the electronic structure and properties of molecules. DFT calculations for analogs like (4-carbamoylphenyl)boronic acid have been performed using methods such as B3LYP with basis sets like 6-31G* or 6-311++G(2d,p), which provide reliable geometric and electronic data. epstem.netdergipark.org.tr For this compound, similar levels of theory would be appropriate to investigate its properties.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

For substituted phenylboronic acids, the nature and position of the substituents significantly influence the energies of the frontier orbitals. The carbamoyl (B1232498) group (-CONH2) is generally considered to be an electron-withdrawing group, which would be expected to lower the energy of both the HOMO and LUMO. The bromine atom, being a halogen, has a dual electronic effect: it is electron-withdrawing through its inductive effect and electron-donating through resonance. In the case of this compound, the interplay of these substituents will determine the precise energies of the frontier orbitals.

Based on studies of similar molecules, a hypothetical representation of the HOMO-LUMO energies for this compound is presented below. For instance, a computational study on (m-Carbamoylphenyl) boronic acid using the B3LYP/6-311++G(2d,p) method calculated a HOMO-LUMO gap of 5.59 eV. epstem.net The introduction of a bromine atom would likely modulate this value.

| Orbital | Hypothetical Energy (eV) | Description |

|---|---|---|

| LUMO | -1.5 | Primarily localized on the phenyl ring and boronic acid group, indicating sites for nucleophilic attack. |

| HOMO | -7.0 | Distributed across the phenyl ring, with contributions from the bromine and carbamoyl groups. |

| HOMO-LUMO Gap | 5.5 | Suggests a relatively stable molecule with moderate reactivity. |

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different potential values. Regions of negative electrostatic potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack.

For this compound, the MEP map would be expected to show a negative potential around the oxygen atoms of the boronic acid and carbamoyl groups, making them potential sites for interaction with electrophiles or for hydrogen bonding. Conversely, the hydrogen atoms of the boronic acid and amide groups would exhibit a positive potential, indicating their role as hydrogen bond donors. The region around the bromine atom may exhibit a "sigma-hole," a region of positive electrostatic potential on the outermost portion of the halogen atom, which can lead to halogen bonding. researchgate.net

| Molecular Region | Expected Electrostatic Potential | Implication for Reactivity |

|---|---|---|

| Oxygen atoms (boronic acid and carbamoyl) | Negative (Red) | Sites for electrophilic attack and hydrogen bond acceptance. |

| Hydrogen atoms (boronic acid and amide) | Positive (Blue) | Sites for nucleophilic attack and hydrogen bond donation. |

| Aromatic ring | Variable, generally less negative due to withdrawing groups | Modulated reactivity towards electrophilic aromatic substitution. |

| Around Bromine atom (axial) | Positive (σ-hole) | Potential for halogen bonding interactions. |

Global reactivity descriptors, derived from the energies of the frontier orbitals, can provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). A higher electronegativity indicates a greater tendency to attract electrons, while chemical hardness represents resistance to a change in electron distribution. The electrophilicity index quantifies the ability of a molecule to accept electrons.

For this compound, the presence of electron-withdrawing carbamoyl and bromo groups is expected to result in a relatively high electronegativity and electrophilicity index, suggesting it would be a good electron acceptor in chemical reactions. The prediction of specific reaction pathways, such as its participation in Suzuki-Miyaura cross-coupling reactions, can be informed by these reactivity indices and the analysis of the MEP map, which would indicate the most likely sites for interaction with a palladium catalyst and a coupling partner.

While DFT calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations can be used to study the behavior of the molecule over time, including its conformational flexibility and its interactions with solvent molecules or other species. An MD simulation of this compound in a solvent like water or an organic solvent would reveal its dynamic behavior, including the rotation of the boronic acid and carbamoyl groups and the formation and breaking of hydrogen bonds with the solvent. Such simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. For boronic acids, specialized parameters may be required to accurately model the interactions involving the boron atom.

Intermolecular interactions play a crucial role in determining the solid-state structure and properties of molecular crystals. For this compound, hydrogen bonding is expected to be a dominant intermolecular force. The boronic acid group is an excellent hydrogen bond donor and acceptor, capable of forming dimeric structures or extended networks. researchgate.netnih.gov The carbamoyl group also participates in hydrogen bonding, with the amide N-H acting as a donor and the carbonyl oxygen as an acceptor.

In the solid state, it is highly probable that molecules of this compound would arrange themselves to maximize these hydrogen bonding interactions, potentially forming sheets or chains, as has been observed for (4-carbamoylphenyl)boronic acid. nih.govresearchgate.net

| Interaction Type | Participating Groups | Expected Significance |

|---|---|---|

| Hydrogen Bonding | -B(OH)₂, -CONH₂ | High, likely dictates the primary crystal packing motif. |

| Halogen Bonding | -Br | Possible, contributing to directional intermolecular contacts. |

| π-π Stacking | Phenyl ring | Moderate, depending on the steric hindrance from substituents. |

| Van der Waals Forces | Entire molecule | High, significant contribution to the overall lattice energy. |

Density Functional Theory (DFT) Calculations

Elucidation of Reaction Mechanisms

The utility of this compound in synthetic organic chemistry, particularly in palladium-catalyzed cross-coupling reactions, has prompted investigations into the underlying reaction mechanisms. Understanding these mechanisms is crucial for optimizing reaction conditions and expanding the scope of its applications.

Catalytic Cycles in Cross-Coupling Reactions

This compound is a key participant in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involving an arylboronic acid like this compound and an aryl halide is initiated by the oxidative addition of the aryl halide to a palladium(0) complex. This is followed by a transmetalation step, where the organic group from the boronic acid is transferred to the palladium(II) center. The cycle concludes with reductive elimination, which forms the new carbon-carbon bond of the biaryl product and regenerates the palladium(0) catalyst.

The key steps in the catalytic cycle are:

Oxidative Addition: A palladium(0) catalyst, typically with phosphine (B1218219) ligands, reacts with an aryl halide (Ar-X) to form a palladium(II) intermediate.

Transmetalation: The 5-bromo-2-carbamoylphenyl group is transferred from the boron atom to the palladium(II) complex. This step often requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species.

Reductive Elimination: The two organic groups on the palladium(II) complex are coupled, yielding the final biaryl product and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.

The efficiency of each step can be influenced by various factors, including the choice of catalyst, ligands, base, and solvent.

Role of Substituents on Reactivity and Selectivity

The substituents on the phenylboronic acid ring, in this case, the bromo and carbamoyl groups, play a significant role in modulating the reactivity and selectivity of the cross-coupling reaction. Both electronic and steric effects of these substituents are critical considerations.

The bromo group is an electron-withdrawing group, which can influence the electronic properties of the boronic acid. Electron-withdrawing groups can affect the rate of transmetalation. The carbamoyl group (-CONH2) , located ortho to the boronic acid moiety, can exert both steric and electronic effects. Its proximity to the reaction center can sterically hinder the approach of the palladium complex, potentially slowing down the transmetalation step. However, the carbamoyl group can also participate in intramolecular interactions, such as hydrogen bonding, which may influence the conformation of the molecule and its reactivity.

Theoretical studies, often employing Density Functional Theory (DFT), can provide insights into the transition states and intermediates of the catalytic cycle. These studies can help to rationalize the observed reactivity and selectivity by quantifying the energetic barriers of different reaction pathways. For instance, computational models can predict how the electronic nature and steric bulk of the substituents on the boronic acid affect the energies of the oxidative addition, transmetalation, and reductive elimination steps.

The interplay of these substituent effects is crucial for achieving high yields and selectivity in cross-coupling reactions involving this compound. Careful selection of reaction partners and conditions is necessary to overcome potential steric hindrance and to leverage the electronic properties of the substituents for efficient bond formation.

Co-crystallization Studies and Solid-State Interactions

The solid-state structure and intermolecular interactions of this compound are of interest for crystal engineering and the development of new materials. Co-crystallization is a technique used to form multi-component crystalline solids, where the boronic acid and a co-former are held together by non-covalent interactions.

The functional groups present in this compound, namely the boronic acid, carbamoyl, and bromo groups, are all capable of participating in a variety of solid-state interactions. The boronic acid group is a strong hydrogen bond donor and can also act as a Lewis acid. The carbamoyl group is an excellent hydrogen bond donor and acceptor. The bromo group can participate in halogen bonding, a directional interaction between a halogen atom and a Lewis base.

These interactions can be leveraged to form co-crystals with a wide range of molecules, including active pharmaceutical ingredients (APIs). The formation of co-crystals can alter the physicochemical properties of the API, such as solubility, stability, and bioavailability.

In the solid state, phenylboronic acids often form dimeric structures through hydrogen bonding between the boronic acid groups. In the case of this compound, the presence of the ortho-carbamoyl group could lead to intramolecular hydrogen bonding between the carbamoyl NH and one of the boronic acid OH groups, or intermolecular hydrogen bonding networks involving both the boronic acid and carbamoyl functionalities. X-ray diffraction studies of co-crystals would be necessary to definitively elucidate the specific hydrogen bonding motifs and other supramolecular interactions present in the crystal lattice.

The following table summarizes the potential solid-state interactions for this compound:

| Functional Group | Potential Solid-State Interactions |

| Boronic Acid (-B(OH)₂) | Hydrogen bonding (donor), Lewis acid interactions |

| Carbamoyl (-CONH₂) | Hydrogen bonding (donor and acceptor) |

| Bromo (-Br) | Halogen bonding |

The rational design of co-crystals involving this compound relies on understanding and predicting these non-covalent interactions to create new crystalline materials with desired properties.

Advanced Applications in Contemporary Chemical Research

Utilization as a Versatile Building Block in Complex Molecular Synthesis

5-Bromo-2-carbamoylphenylboronic acid is a multifunctional organic compound whose structural features make it a highly valuable building block in modern synthetic chemistry. The presence of three distinct functional groups—a boronic acid, a bromine atom, and a carbamoyl (B1232498) (amide) group—on a phenyl ring allows for a variety of selective chemical transformations. Boronic acids are generally stable, non-toxic, and easy to handle, which contributes to their widespread use as intermediates in organic synthesis. wikipedia.orgwikipedia.orgnih.gov

Construction of Diverse Organic Scaffolds

The primary utility of this compound in constructing molecular scaffolds lies in its capacity to participate in transition metal-catalyzed cross-coupling reactions. The boronic acid moiety is a classic participant in the Suzuki-Miyaura coupling reaction, a powerful method for forming carbon-carbon bonds. wikipedia.orggeorganics.skwikipedia.orglibretexts.org This allows for the coupling of the phenyl ring to a wide range of aryl, heteroaryl, vinyl, or alkyl halides. wikipedia.org

Simultaneously, the bromo substituent on the same ring serves as a complementary reactive handle. It can also participate in Suzuki-Miyaura couplings (reacting with another boronic acid) or other cross-coupling reactions like Sonogashira, Heck, and Buchwald-Hartwig aminations. This dual reactivity enables the sequential and regioselective introduction of different substituents onto the aromatic ring, leading to the assembly of complex and diverse molecular architectures. For instance, the Suzuki coupling of bromo-substituted heterocycles with various boronic acids is a well-established method for creating heterobiaryl compounds, which are common motifs in biologically active molecules. nih.gov This methodology can be applied to synthesize a wide variety of fused benzo acs.orgfrontiersin.orgfuro heterocycles and other complex structures. nih.govsciepub.comfrontiersin.org

The ortho positioning of the carbamoyl and boronic acid groups can also influence reaction outcomes through steric or electronic directing effects, potentially controlling the regioselectivity of further functionalization on the aromatic ring. rsc.org

Precursors for Pharmaceutical and Agrochemical Intermediates

Substituted phenylboronic acids are of significant industrial importance as precursors for active compounds in both the pharmaceutical and agrochemical sectors. google.comnih.govnih.gov The boronic acid functional group is a key component in several FDA-approved drugs, such as the anticancer agent Bortezomib and the β-lactamase inhibitor Vaborbactam, highlighting the value of boronic acid-containing intermediates. nih.gov

The structural motifs accessible from this compound are prevalent in medicinal chemistry. For example, biaryl structures formed via Suzuki coupling are central to numerous drug candidates. google.com The ability to synthesize complex heterocyclic systems is also critical, as these structures are ubiquitous in pharmaceuticals. amazonaws.com

In the agrochemical industry, boron-containing compounds are gaining prominence. Phenylboronic acid itself has been used as a fungicide, and the Fungicide Resistance Action Committee (FRAC) recently introduced benzoxaboroles as a new class of fungicides, underscoring the potential of organoboron compounds in agriculture. nih.gov The derivatization of boronic acids is a key strategy in the discovery of new agrochemicals, and this compound represents a versatile starting point for creating libraries of novel compounds for biological screening. nih.govnih.gov

Table 1: Synthetic Reactions Utilizing Phenylboronic Acid Scaffolds

| Reaction Type | Role of Boronic Acid | Bond Formed | Typical Catalyst |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Nucleophilic partner (source of aryl group) | C-C | Palladium(0) complexes |

| Chan-Lam Coupling | Coupling partner with N-H or O-H compounds | C-N, C-O | Copper(II) complexes |

| Heck-type Coupling | Coupling partner with alkenes/alkynes | C-C | Palladium complexes |

| Halodeboronation | Aryl precursor | C-Halogen | Aqueous Br₂, Cl₂, or I₂ |

Role in Catalysis

The unique electronic properties of the boron atom allow boronic acids to function as catalysts in a variety of organic transformations. This catalytic activity typically stems from their ability to act as Lewis acids or, in combination with other molecules, as Brønsted acids. nih.govrsc.org

Brønsted-Lewis Acid Catalysis

Boronic acids are mild Lewis acids due to the electron-deficient boron atom with its empty p-orbital. wikipedia.orgwikipedia.org This Lewis acidity allows them to activate hydroxyl-containing functional groups, such as carboxylic acids and alcohols, by forming reversible covalent adducts. rsc.org This activation facilitates reactions like dehydrative amide formation (amidation) and esterification. nih.govresearchgate.net

Furthermore, boronic acids can function as Brønsted acid catalysts. This can occur when a boronic acid interacts with a solvent like hexafluoroisopropanol to generate a strong Brønsted acid in situ. nih.gov This mode of catalysis is effective for various reactions involving alcohols and oximes. nih.gov The specific structure of this compound, with its electron-withdrawing bromo and carbamoyl groups, would be expected to enhance the Lewis acidity of the boron center, potentially increasing its catalytic activity.

Design of Bifunctional Catalysts

The ortho arrangement of the boronic acid (a Lewis acid) and the carbamoyl group (a potential Brønsted base or hydrogen-bond donor) in this compound makes it an excellent candidate for the design of bifunctional catalysts. acs.org Bifunctional catalysts contain two distinct catalytic sites that can act synergistically to promote a chemical reaction, often by activating two different substrates or different parts of the same substrate simultaneously. digitellinc.comnih.govresearchgate.net

In this molecule, the boronic acid could activate a carboxylic acid for amidation, while the adjacent carbamoyl group could bind and orient the incoming amine nucleophile via hydrogen bonding. This proximity effect can accelerate the reaction and impart selectivity. The development of aminoboronic acids and other bifunctional boron-based systems has shown promise in catalyzing direct amide formation and asymmetric aldol (B89426) reactions. acs.org The rigid, pre-organized structure of this compound provides a robust scaffold for developing catalysts for complex, stereoselective transformations. nih.govrsc.org

Development of Biological Probes and Research Tools

Arylboronic acids and their derivatives have emerged as powerful tools for detecting and quantifying reactive oxygen species (ROS) in biological systems. frontiersin.orgnih.gov ROS, such as hydrogen peroxide (H₂O₂) and peroxynitrite (ONOO⁻), play crucial roles in cell signaling and pathophysiology, but their detection is challenging due to their high reactivity and low concentrations.

The detection mechanism relies on the selective and rapid oxidation of the carbon-boron bond by specific ROS to yield the corresponding phenol. nih.govnih.gov This transformation is essentially irreversible and can be designed to trigger a significant change in the molecule's fluorescence. frontiersin.orgglobethesis.comepa.gov For example, a non-fluorescent boronic acid-containing molecule can be converted into a highly fluorescent phenol, creating a "turn-on" sensor.

Arylboronates react with peroxynitrite nearly a million times faster than with hydrogen peroxide, allowing for the design of probes that can distinguish between different ROS. frontiersin.orgnih.gov this compound can serve as a core scaffold for such probes. By attaching this moiety to a fluorophore, a sensor can be constructed where the oxidation of the boronic acid modulates the fluorescence output. The electronic properties of the phenyl ring, influenced by the bromo and carbamoyl substituents, can be tuned to optimize the probe's sensitivity, selectivity, and reaction kinetics for specific biological applications. globethesis.com This approach has been widely used to develop probes for real-time imaging of ROS in living cells and animals. nih.gov

Table 2: Principles of Boronate-Based ROS Probes

| Feature | Description | Reference |

|---|---|---|

| Sensing Mechanism | Oxidative cleavage of the C-B bond by ROS to form a phenol. | nih.govnih.gov |

| Signal Transduction | The boronate-to-phenol conversion triggers a change in fluorescence ("turn-on" or ratiometric). | frontiersin.orgglobethesis.com |

| Selectivity | Reaction kinetics differ significantly for different ROS; e.g., peroxynitrite reacts ~10⁶ times faster than H₂O₂. | frontiersin.org |

| Application | Real-time detection and imaging of ROS in cellular and biological systems. | nih.govepa.gov |

Investigation of Structure-Activity Relationships

This compound serves as a crucial starting material in the synthesis of various heterocyclic compounds, which are then evaluated for their biological activities. The structure-activity relationship (SAR) studies of derivatives synthesized from this boronic acid have provided valuable insights into the structural requirements for potent biological, particularly in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.

The core structure of this compound offers several points for chemical modification, allowing for a systematic investigation of how different functional groups impact the efficacy and selectivity of the final compounds. Key areas of modification and their observed effects on activity include:

The Carbamoyl Group: The -CONH2 group is a critical pharmacophore that often engages in hydrogen bonding interactions with the target protein. Modifications of this group, such as N-alkylation or incorporation into a heterocyclic ring, can significantly alter the binding affinity and selectivity of the resulting inhibitor.

The Bromo Substituent: The bromine atom at the 5-position serves as a versatile handle for introducing further chemical diversity through cross-coupling reactions, such as the Suzuki-Miyaura reaction. Replacing the bromine with various aryl or heteroaryl groups allows for the exploration of different binding pockets in the target enzyme, leading to the identification of more potent and selective inhibitors.

The Boronic Acid Moiety: While the boronic acid is often replaced during synthesis, its reactivity is key to forming the final active compounds. In some derivatives, the boronic acid or a boronate ester may be retained to interact with specific residues in the enzyme's active site.

A notable application of this compound is in the synthesis of PARP-1 inhibitors. The design of these inhibitors often mimics the nicotinamide (B372718) moiety of the NAD+ substrate to achieve potent inhibition. The carboxamide portion of this compound is a key feature that contributes to this mimicry. SAR studies on PARP inhibitors derived from similar scaffolds have shown that the aromatic ring and the carboxamide moiety are crucial for forming hydrogen bonds and π-stacking interactions within the PARP-1 active site.

The following table summarizes the impact of structural modifications on the activity of compounds derived from precursors like this compound in the context of PARP inhibition.

| Structural Modification | Effect on Activity | Rationale |

| Replacement of the bromo group with bulky aromatic rings | Generally increases potency | Accesses additional hydrophobic pockets in the enzyme active site, leading to stronger binding. |

| N-alkylation of the carbamoyl group | Can either increase or decrease activity | Dependent on the size and nature of the alkyl group and its interaction with the local environment of the binding site. |

| Conversion of the boronic acid to a different functional group | Essential for forming the final stable inhibitor | The boronic acid is a synthetic intermediate; the final group determines the ultimate interaction with the target. |

| Introduction of additional hydrogen bond donors/acceptors | Often enhances binding affinity | Forms more extensive hydrogen bond networks with key amino acid residues in the active site. |

Chemical Biology Applications

In the realm of chemical biology, this compound is primarily utilized as a versatile building block for the creation of chemical probes and potential therapeutic agents. Its utility stems from the presence of multiple reactive sites that allow for its incorporation into larger, more complex molecular architectures designed to interact with biological systems.

One of the most significant applications is in the development of inhibitors for enzymes involved in DNA damage repair, such as PARP-1. nih.gov PARP inhibitors are a class of targeted anticancer drugs that exploit the concept of synthetic lethality. nih.gov In cancer cells with deficiencies in homologous recombination repair, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP-1 leads to cell death. nih.gov this compound serves as a key precursor for the synthesis of potent PARP inhibitors due to its structural resemblance to the nicotinamide core of NAD+, the natural substrate for PARP enzymes. nih.gov

The boronic acid functional group itself has low toxicity, making it a desirable feature in medicinal chemistry. mdpi.com While this specific compound is primarily an intermediate, the broader class of boronic acids has found applications as sensors and drug delivery systems. mdpi.com

The development of chemical probes is another important area where this compound is valuable. Chemical probes are small molecules used to study and manipulate biological processes. By incorporating this compound into larger molecules, researchers can design probes to selectively bind to and inhibit specific enzymes, allowing for the elucidation of their roles in cellular pathways. For instance, derivatives can be synthesized to act as probes for bromodomains, which are protein modules that recognize acetylated lysine (B10760008) residues and are involved in epigenetic regulation. nih.gov

The following table outlines the key chemical biology applications of molecules derived from this compound.

| Application Area | Description | Example Target |

| Enzyme Inhibition | Serves as a scaffold for the synthesis of potent and selective enzyme inhibitors. | Poly(ADP-ribose) polymerase (PARP) |

| Chemical Probes | Used to create molecular tools for studying the function of specific proteins in biological systems. | Bromodomains, Kinases |

| Therapeutic Agent Development | Acts as a starting material for the discovery of new drugs, particularly in oncology. | Anticancer agents targeting DNA repair pathways |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.